molecular formula C16H16F3N3O2S B6557883 1-(pyrrolidin-1-yl)-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)ethan-1-one CAS No. 1040650-31-4

1-(pyrrolidin-1-yl)-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)ethan-1-one

Cat. No.: B6557883
CAS No.: 1040650-31-4
M. Wt: 371.4 g/mol
InChI Key: DLCHFZXVPOFFQY-UHFFFAOYSA-N
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Description

The compound 1-(pyrrolidin-1-yl)-2-(2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)ethan-1-one features a pyrrolidine moiety linked via an ethanone bridge to a 1,3-thiazole ring. The thiazole is substituted at the 2-position with an amino group connected to a 4-(trifluoromethoxy)phenyl group. This structural framework combines electron-rich (pyrrolidine) and electron-deficient (trifluoromethoxy) regions, which may enhance binding specificity in biological systems. The trifluoromethoxy group is notable for its metabolic stability and lipophilicity, traits critical in drug design .

Properties

IUPAC Name

1-pyrrolidin-1-yl-2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S/c17-16(18,19)24-13-5-3-11(4-6-13)20-15-21-12(10-25-15)9-14(23)22-7-1-2-8-22/h3-6,10H,1-2,7-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCHFZXVPOFFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the thiazole and trifluoromethoxyphenyl groups. Common synthetic routes may include:

  • Formation of Pyrrolidine Ring: This can be achieved through the cyclization of amino acids or their derivatives.

  • Introduction of Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a suitable amine and a thioamide.

  • Attachment of Trifluoromethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the trifluoromethoxyphenyl group is introduced to the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, potentially at the thiazole ring or the pyrrolidine ring.

  • Reduction: Reduction reactions may target the thiazole ring, converting it to a thiol derivative.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents such as dimethylformamide (DMF) are typically employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the thiazole and pyrrolidine rings.

  • Reduction Products: Thiol derivatives of the thiazole ring.

  • Substitution Products: Compounds with different substituents on the thiazole ring.

Scientific Research Applications

This compound has garnered interest in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, aiding in the development of new chemical entities.

  • Biology: Its biological activity has been explored in various assays, potentially leading to new insights into cellular processes.

  • Medicine: The compound's potential therapeutic applications are being investigated, particularly in the context of drug discovery and development.

  • Industry: Its unique properties make it suitable for use in materials science and as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxyphenyl group may enhance binding affinity to certain receptors or enzymes, while the pyrrolidine and thiazole rings contribute to the overall molecular conformation and reactivity. The exact mechanism would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine-Ethanone-Thiazole Motifs

  • 2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5b): Structural Differences: The ethanone bridge incorporates difluoro substituents, increasing electronegativity. The phenyl group lacks the amino-thiazole linkage, instead bearing a tert-butyl group. Synthesis: Prepared via Pd-catalyzed α-arylation of trimethylsilyl enolates, yielding high regioselectivity .
  • 2-(4-(Benzyloxy)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (5c) :

    • Key Variation : The benzyloxy substituent introduces a labile ether bond, contrasting with the stable trifluoromethoxy group.
    • Functional Implications : The benzyloxy group may confer higher solubility but lower oxidative stability .

Thiazole-Containing Analogues with Bioactive Substituents

  • 1-[2-(1-{[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-3-phenylpropan-1-one (1345958-34-0) :

    • Structural Divergence : Replaces the pyrrolidine with a piperidine ring and introduces a pyrazole-acetyl group.
    • Biological Relevance : Piperidine’s conformational flexibility may improve target engagement, while the pyrazole moiety could modulate kinase inhibition .
  • Anti-tubercular Thiazolyl-dihydroquinazolinones (e.g., 5Fa1-5Fk11): Core Structure: Integrates a thiazol-2-yl group into a dihydroquinazolinone scaffold. Activity Comparison: These compounds exhibit anti-mycobacterial activity (MIC values: 0.8–6.25 µg/mL), suggesting that the thiazole ring in the target compound may similarly contribute to antimicrobial properties .

Compounds with Trifluoromethoxy/Amino Linkages

  • {1-Methyl-5-[2-(5-Trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine: Shared Features: The 4-(trifluoromethoxy)phenylamino group mirrors the target compound’s substitution.

Research Findings and Implications

  • Synthetic Challenges: The target compound’s amino-thiazole linkage may require careful optimization to avoid side reactions, as seen in analogous imidazole syntheses .
  • Biological Potential: The trifluoromethoxy group’s stability and the thiazole’s π-stacking capability suggest utility in protease or receptor antagonists. However, direct activity data is absent in the provided evidence.

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